molecular formula C12H8N4O2 B1418185 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1239787-61-1

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B1418185
CAS No.: 1239787-61-1
M. Wt: 240.22 g/mol
InChI Key: RRMYAZNBQAOEQY-UHFFFAOYSA-N
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Description

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that features both pyridine and oxadiazole rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine moieties. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Coupling Reactions: Use of coupling agents to attach the oxadiazole ring to the pyridine rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the pyridine or oxadiazole rings.

    Reduction: Reduction reactions could be used to modify the compound, such as reducing nitro groups to amines.

    Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitution, could be performed on the pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

    Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-4-yl)-1,2,4-oxadiazole: A simpler analog lacking the second pyridine ring.

    2-(1,2,4-oxadiazol-5-yl)pyridine: Another analog with a different substitution pattern.

Uniqueness

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the presence of both pyridine and oxadiazole rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11-9(2-1-5-14-11)12-15-10(16-18-12)8-3-6-13-7-4-8/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMYAZNBQAOEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 5
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 6
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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